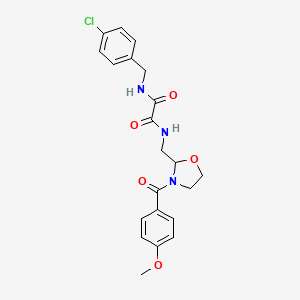

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the oxazolidin ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

Introduction of the methoxybenzoyl group: This step involves the acylation of the oxazolidin ring with 4-methoxybenzoyl chloride under basic conditions.

Attachment of the chlorobenzyl group: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)urea

- N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)carbamate

Uniqueness

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different fields of research and industry.

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

- Oxazolidinone core : Known for its role in antibiotic activity.

- Chlorobenzyl group : Imparts lipophilicity, enhancing membrane permeability.

- Methoxybenzoyl moiety : Potentially contributes to anti-inflammatory and analgesic properties.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. The oxazolidinone structure is known for its effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies have shown that compounds with similar structures can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

| Compound | Activity | Reference |

|---|---|---|

| BAY 59-7939 | Potent FXa inhibitor | |

| Oxazolidinone derivatives | Effective against MRSA |

Anticancer Activity

Emerging studies have suggested that oxazolidinone derivatives may exhibit anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specific studies have demonstrated that compounds with oxazolidinone frameworks can inhibit tumor growth in vitro and in vivo.

Anti-inflammatory Properties

The methoxybenzoyl component is associated with anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential therapeutic applications in treating inflammatory diseases.

The proposed mechanisms of action for this compound include:

- Inhibition of Protein Synthesis : By interfering with ribosomal function, leading to bacterial cell death.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

- Cytokine Modulation : Reducing levels of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxazolidinone derivatives, including those similar to the compound . Results showed a minimum inhibitory concentration (MIC) against several bacterial strains, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies involving human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased annexin V binding, confirming apoptotic cell death.

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O5/c1-29-17-8-4-15(5-9-17)21(28)25-10-11-30-18(25)13-24-20(27)19(26)23-12-14-2-6-16(22)7-3-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDLXWREUVYOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.